An In-Depth Technical Guide to 5-Aminoisatoic Anhydride: Structure, Properties, and Applications in Modern Synthesis
An In-Depth Technical Guide to 5-Aminoisatoic Anhydride: Structure, Properties, and Applications in Modern Synthesis
Executive Summary
5-Aminoisatoic anhydride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a derivative of isatoic anhydride, it possesses a highly reactive cyclic anhydride structure, making it a versatile precursor for a wide array of complex molecules. The presence of a primary amino group at the C5 position further enhances its utility, offering an additional site for functionalization and influencing the electronic properties of the benzoxazine dione core. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, and key applications of 5-Aminoisatoic anhydride, with a focus on its role as a building block in the synthesis of pharmacologically relevant scaffolds such as quinazolinones.
Physicochemical and Structural Properties
Identity and Nomenclature
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Systematic Name: 6-Amino-2H-3,1-benzoxazine-2,4(1H)-dione
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Common Name: 5-Aminoisatoic anhydride
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CAS Number: 169037-24-5
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Molecular Formula: C₈H₆N₂O₃
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Molecular Weight: 178.14 g/mol
Core Physicochemical Data
The physical properties of 5-Aminoisatoic anhydride are summarized below. For context, data for the parent compound, isatoic anhydride, is also included where specific data for the 5-amino derivative is not readily published. The addition of the polar amino group is expected to increase its melting point and alter its solubility profile.
| Property | 5-Aminoisatoic Anhydride | Isatoic Anhydride (Parent Compound) |
| Physical Form | Solid[1] | White solid, crystals from alcohol[2][3] |
| Melting Point | >300 °C[1] | ~243 °C (with decomposition)[2][3] |
| Solubility | Data not widely published. Expected to be soluble in polar aprotic solvents like DMF and DMSO. | Miscible with hot alcohol and acetone; insoluble in ether, benzene, and chloroform[2]. |
| InChI Key | QEQDLBKVHJXPJA-UHFFFAOYSA-N[1] | TXJUTRJFNRYTHH-UHFFFAOYSA-N[3][4][5] |
Structural Analysis & Spectroscopic Profile
The structure of 5-Aminoisatoic anhydride is characterized by a fused benzene and a 1,3-oxazinane-2,4-dione ring system. The anhydride moiety confers significant electrophilicity to the two carbonyl carbons (C2 and C4).
Spectroscopic Characterization (Predicted and Inferred):
While specific, published spectra for 5-Aminoisatoic anhydride are not widely available, its spectroscopic characteristics can be reliably predicted based on the known data for isatoic anhydride and the electronic effects of an aromatic amine.
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¹H NMR: In a solvent like DMSO-d₆, the spectrum would show distinct signals for the aromatic protons. The C5-amino group protons would likely appear as a broad singlet. The aromatic protons on the benzene ring would appear as a set of coupled multiplets, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing anhydride ring. The NH proton of the anhydride ring would appear as a broad singlet at a downfield chemical shift (>10 ppm), similar to that seen for isatoic anhydride itself[6].
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¹³C NMR: The spectrum would show eight distinct carbon signals. The two carbonyl carbons of the anhydride would be the most downfield, typically in the 160-170 ppm range. Aromatic carbons would appear in the 110-150 ppm region, with the carbon attached to the amino group (C5) showing an upfield shift compared to its counterpart in isatoic anhydride.
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Infrared (IR) Spectroscopy: The most characteristic feature for anhydrides is the presence of two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric vibrations[7]. For cyclic anhydrides, these typically appear around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹[8]. Additional key peaks would include N-H stretching vibrations for both the amine and the anhydride NH group (around 3300-3500 cm⁻¹) and C-N stretching bands.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 178. A characteristic fragmentation pattern for isatoic anhydrides involves the loss of CO₂ (44 Da) followed by the loss of CO (28 Da)[2][4].
Chemical Reactivity and Mechanistic Insights
Electrophilicity and Ring-Opening Reactions
The core reactivity of 5-Aminoisatoic anhydride is defined by the two electrophilic carbonyl carbons within the anhydride ring. This structure is susceptible to nucleophilic attack, leading to a ring-opening reaction. This is the foundational mechanism for its use as a synthetic building block[3]. Common nucleophiles such as amines, alcohols, and water will readily open the ring to form 2-aminobenzoyl derivatives[3]. The reaction with amines is particularly useful as it generates an ortho-aminobenzamide intermediate, which can then participate in subsequent cyclization reactions.
Mechanism of Nucleophilic Acyl Substitution
The reaction with a primary amine (R'-NH₂) serves as a classic example of its reactivity, which proceeds via a nucleophilic acyl substitution pathway. This is often the first step in multicomponent reactions to build heterocyclic scaffolds[9][10].
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Nucleophilic Attack: The nucleophilic amine attacks one of the carbonyl carbons (typically the more reactive C4 position) of the anhydride.
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Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.
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Ring Opening: The intermediate collapses, cleaving the C-O bond of the anhydride ring. This results in the formation of an unstable carbamic acid intermediate.
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Decarboxylation: The carbamic acid readily loses carbon dioxide (CO₂) to generate a 2,5-diaminobenzamide derivative. This intermediate is primed for further reactions.
Caption: Mechanism of amine-mediated ring-opening of 5-Aminoisatoic anhydride.
Influence of the C5-Amino Group
The C5-amino group is a moderately activating, ortho, para-directing group. Its electron-donating nature increases the nucleophilicity of the benzene ring, which can influence subsequent electrophilic aromatic substitution reactions if desired. More importantly, it provides a secondary reaction handle for building more complex, fused heterocyclic systems or for attachment to polymers and biomolecules.
Synthesis and Handling
Representative Synthesis Protocol
While numerous proprietary methods exist, a common and effective laboratory synthesis of isatoic anhydrides involves the reaction of the corresponding anthranilic acid with phosgene or a phosgene equivalent like triphosgene[11][12]. The following is a representative protocol adapted for the synthesis of the 5-amino derivative from 2,5-diaminobenzoic acid.
Materials:
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2,5-Diaminobenzoic acid
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Dioxane (anhydrous)
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Triphosgene
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolution: Suspend 2,5-diaminobenzoic acid in anhydrous dioxane in a three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.
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Phosgene Equivalent Addition: While stirring under an inert atmosphere, slowly add a solution of triphosgene (a safer solid equivalent to phosgene) in anhydrous dioxane to the suspension at room temperature. Causality Note: The slow addition is critical to control the exothermic reaction and prevent side reactions.
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Reaction: Gently heat the mixture to reflux (approx. 100 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction progress can be monitored by the evolution of HCl gas (which should be scrubbed).
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Isolation: Cool the reaction mixture to room temperature. The product, 5-Aminoisatoic anhydride, will precipitate out of the solution.
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Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold dioxane and then with a non-polar solvent like hexane to remove residual impurities. Dry the product under vacuum. Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR).
Safety and Handling
5-Aminoisatoic anhydride is classified as an acute oral toxicant and causes skin and eye irritation[1].
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Inhalation: Avoid inhaling dust. Use a dust mask if necessary.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Applications in Research and Development
Key Building Block for Heterocyclic Scaffolds
The primary application of 5-Aminoisatoic anhydride is as a precursor to substituted quinazolinones and other related heterocyclic systems[9]. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties[9].
Workflow: One-Pot Synthesis of Quinazolinone Derivatives
A highly efficient method for synthesizing quinazolinone derivatives is through a three-component reaction involving 5-Aminoisatoic anhydride, a primary amine, and an aldehyde or ketone[13][14]. This one-pot synthesis is valued for its atom economy and operational simplicity.
Caption: Workflow for the three-component synthesis of quinazolinones.
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted-2,3-dihydroquinazolin-4(1H)-one [13]
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Initial Reaction: In a round-bottom flask, combine 5-Aminoisatoic anhydride (1 mmol), a primary amine (e.g., aniline, 1.1 mmol), and a suitable catalyst (e.g., a Lewis or Brønsted acid) in a solvent such as ethanol (5 mL).
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Intermediate Formation: Heat the mixture under reflux for approximately 1 hour. During this step, the amine opens the anhydride ring, followed by decarboxylation to form the benzamide intermediate.
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Aldehyde Addition: Add an aromatic aldehyde (e.g., benzaldehyde, 1 mmol) to the reaction mixture.
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Cyclization: Continue to reflux the mixture. The reaction progress is monitored by TLC. The benzamide intermediate condenses with the aldehyde, followed by an intramolecular cyclization and dehydration to form the final dihydroquinazolinone product.
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Workup and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Application in Bioconjugation and Drug Delivery
Derivatives of isatoic anhydride are being explored for their utility in bioconjugation chemistry. The anhydride can react with nucleophilic groups on biomolecules, such as the lysine residues in proteins. This allows for the attachment of payloads, such as drugs or imaging agents, to antibodies to create antibody-drug conjugates (ADCs). The C5-amino group on 5-Aminoisatoic anhydride provides a convenient point for pre-attaching the desired payload before conjugation to the biomolecule.
Conclusion
5-Aminoisatoic anhydride is a high-value chemical intermediate whose utility is rooted in the predictable reactivity of its cyclic anhydride core. Its ability to participate in efficient, often one-pot, multicomponent reactions makes it a powerful tool for the rapid generation of molecular complexity. For researchers in drug discovery, it provides a reliable entry point to the synthesis of quinazolinone libraries and other pharmacologically relevant heterocycles. As the demand for targeted therapeutics and functional materials grows, the strategic application of versatile building blocks like 5-Aminoisatoic anhydride will continue to be a cornerstone of innovative chemical synthesis.
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